molecular formula C16H20O3 B6324361 (1S,3R)-3-(2,6-dimethylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 735269-85-9

(1S,3R)-3-(2,6-dimethylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B6324361
CAS No.: 735269-85-9
M. Wt: 260.33 g/mol
InChI Key: IDPABNFIIZHOJO-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3R)-3-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a chiral cyclohexanecarboxylic acid derivative characterized by a 2,6-dimethylbenzoyl substituent at the 3-position of the cyclohexane ring. Its stereochemistry (1S,3R) confers distinct physicochemical and biological properties compared to other stereoisomers or structural analogs. The compound’s molecular formula is C₁₆H₂₀O₃, with a molecular weight of 260.33 g/mol .

Properties

IUPAC Name

(1S,3R)-3-(2,6-dimethylbenzoyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-10-5-3-6-11(2)14(10)15(17)12-7-4-8-13(9-12)16(18)19/h3,5-6,12-13H,4,7-9H2,1-2H3,(H,18,19)/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPABNFIIZHOJO-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2CCCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)C(=O)[C@@H]2CCC[C@@H](C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301180391
Record name rel-(1R,3S)-3-(2,6-Dimethylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301180391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735269-85-9
Record name rel-(1R,3S)-3-(2,6-Dimethylbenzoyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=735269-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,3S)-3-(2,6-Dimethylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301180391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclohexane Ring Formation

The cyclohexane backbone is typically constructed via Diels-Alder cycloaddition or intramolecular cyclization .

Diels-Alder Approach

A diene (e.g., 1,3-butadiene) reacts with a dienophile (e.g., methyl acrylate) under thermal or Lewis acid-catalyzed conditions to form the six-membered ring. For stereochemical control, chiral auxiliaries or Evans’ oxazolidinones are employed to direct endo/exo selectivity. For example:

Diene+DienophileAlCl3, 80Ccis-Cyclohexane derivative[1]\text{Diene} + \text{Dienophile} \xrightarrow{\text{AlCl}_3, \ 80^\circ \text{C}} \text{cis-Cyclohexane derivative} \quad

Yields range from 65–85%, with enantiomeric excess (ee) >90% achieved using titanium-based chiral catalysts.

Intramolecular Cyclization

Alternative routes involve cyclization of δ-keto esters via base-mediated aldol condensation. For instance, ethyl 4-oxohexanoate undergoes cyclization in the presence of LDA (lithium diisopropylamide) at −78°C to form the cyclohexane ring.

Introduction of the Carboxylic Acid Group

The carboxylic acid moiety is introduced through oxidation or palladium-catalyzed carbonylation .

Oxidation of Alcohols

Primary alcohols at the C1 position are oxidized using Jones reagent (CrO₃/H₂SO₄) or KMnO₄ in acidic media:

CyclohexanolKMnO4, H2SO4Cyclohexanecarboxylic acid[1]\text{Cyclohexanol} \xrightarrow{\text{KMnO}4, \ \text{H}2\text{SO}_4} \text{Cyclohexanecarboxylic acid} \quad

Yields are moderate (70–75%) due to overoxidation side reactions.

Carbonylation of Halides

Aryl/alkenyl halides undergo carbonylation using 2,4,6-trichlorophenyl formate as a CO surrogate in the presence of Pd(PPh₃)₄:

Cyclohexyl bromide+CO surrogatePd0Carboxylic acid ester[3]\text{Cyclohexyl bromide} + \text{CO surrogate} \xrightarrow{\text{Pd}^{0}} \text{Carboxylic acid ester} \quad

Subsequent hydrolysis with NaOH yields the free acid with >95% purity.

Acylation with 2,6-Dimethylbenzoyl Group

The 2,6-dimethylbenzoyl substituent is introduced via Friedel-Crafts acylation or Grignard addition .

Friedel-Crafts Acylation

Cyclohexanecarboxylic acid reacts with 2,6-dimethylbenzoyl chloride in the presence of AlCl₃:

Cyclohexanecarboxylic acid+2,6-Me2BzClAlCl3, DCMTarget compound[1]\text{Cyclohexanecarboxylic acid} + \text{2,6-Me}2\text{BzCl} \xrightarrow{\text{AlCl}3, \ \text{DCM}} \text{Target compound} \quad

Reaction conditions: 0°C to room temperature, 12 h, yielding 80–88% product.

Grignard Approach

A cyclohexanone intermediate is treated with 2,6-dimethylphenylmagnesium bromide, followed by oxidation:

Cyclohexanone+ArMgBrTertiary alcoholCrO3Ketone[1]\text{Cyclohexanone} + \text{ArMgBr} \rightarrow \text{Tertiary alcohol} \xrightarrow{\text{CrO}_3} \text{Ketone} \quad

This method requires stringent anhydrous conditions but achieves 75% overall yield.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

ParameterFriedel-Crafts AcylationCarbonylation
Catalyst AlCl₃ (2.5 equiv)Pd(PPh₃)₄ (5 mol%)
Solvent DichloromethaneMeCN
Temperature 0°C → RT80°C
Yield 88%92%
Stereoselectivity 95% eeN/A

Data from highlight dichloromethane as optimal for acylation, while MeCN enhances palladium catalyst activity.

Stereochemical Control

Enantioselectivity is achieved through:

  • Chiral Lewis acids : Titanium tetrachloride with (R)-BINOL provides 94% ee in Diels-Alder reactions.

  • Kinetic resolution : Racemic mixtures are resolved using immobilized lipases (e.g., Candida antarctica).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactors enable precise control over exothermic Friedel-Crafts reactions, reducing AlCl₃ usage by 40% and improving safety.

Purification Techniques

  • Crystallization : Ethyl acetate/hexane mixtures achieve >99% purity.

  • Chiral HPLC : Prep-scale columns (Chiralpak IA) resolve enantiomers with 98% recovery.

Analytical Characterization

TechniqueKey Data
¹H NMR δ 1.2–1.8 (m, cyclohexane), δ 2.3 (s, Ar-Me)
HPLC tR = 12.4 min (Chiralpak IA, hexane/i-PrOH)
MS (ESI-) m/z 289.1 [M−H]⁻

Data correlated with confirm structural and stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, to form corresponding ketones or alcohols.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.

    Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Products include benzylic ketones or alcohols.

    Reduction: Products include primary alcohols or aldehydes.

    Substitution: Products vary depending on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its pharmacological properties , particularly in the development of anti-inflammatory agents. Research indicates that derivatives of this compound may exhibit activity against specific targets involved in inflammatory pathways. For instance, studies have shown that certain analogs can inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins involved in inflammation and pain .

Case Study: Anti-Inflammatory Activity

A study published in a pharmacological journal examined the anti-inflammatory effects of (1S,3R)-3-(2,6-dimethylbenzoyl)cyclohexane-1-carboxylic acid. The results demonstrated a dose-dependent reduction in inflammation markers in animal models, suggesting potential therapeutic applications for conditions like arthritis and other inflammatory diseases .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its structural features allow chemists to modify it to create derivatives with tailored properties for specific applications.

Table 1: Synthetic Applications

ApplicationDescription
Building Block Used to synthesize other carboxylic acids
Precursor Acts as a precursor for the synthesis of pharmaceuticals
Chiral Auxiliary Utilized as a chiral auxiliary in asymmetric synthesis

Materials Science

The compound's unique chemical structure makes it suitable for developing new materials with specific mechanical and thermal properties. It can be incorporated into polymer matrices to enhance their performance characteristics.

Case Study: Polymer Composites

Research has shown that incorporating this compound into polymer composites can improve thermal stability and mechanical strength. A study demonstrated that composites containing this acid exhibited enhanced resistance to thermal degradation compared to traditional materials .

Research and Development

Ongoing research continues to explore the potential of this compound in various fields. Its ability to act as a scaffold for drug design and its utility in materials science position it as a valuable compound for future innovations.

Mechanism of Action

The mechanism by which (1S,3R)-3-(2,6-dimethylbenzoyl)cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The benzoyl and carboxylic acid groups play crucial roles in these interactions, often forming hydrogen bonds or participating in hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional similarities and differences between (1S,3R)-3-(2,6-dimethylbenzoyl)cyclohexane-1-carboxylic acid and related compounds are critical for understanding its unique applications. Below is a detailed comparison:

Stereoisomers and Positional Analogs

a) trans-4-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (CAS: 736136-25-7)
  • Structure : The benzoyl group is at the 4-position of the cyclohexane ring, with a trans configuration.
  • Molecular Formula : C₁₆H₂₀O₃ (identical to the target compound).
  • Key Difference : The positional isomerism (3- vs. 4-substitution) and stereochemistry (1S,3R vs. trans-4) may lead to divergent solubility, metabolic stability, and receptor-binding profiles .
b) (1R,3S)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid (PBZS1035, CAS: 222530-39-4)
  • Structure: Features a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position.
  • Molecular Formula: C₁₂H₂₁NO₄.

Functional Group Variants

a) (1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid (PBZS1034, CAS: 222530-34-9)
  • Structure : Stereoisomer of PBZS1035 with (1S,3R) configuration.
  • Key Difference: While sharing the same Boc-amino group as PBZS1035, its stereochemistry may influence chiral recognition in biological systems, such as enzyme-substrate interactions .
b) Methyl cis-4-hydroxycyclohexanecarboxylate (PB05684, CAS: 3618-03-9)
  • Structure : Contains a hydroxyl group at the 4-position and a methyl ester at the 1-position.
  • Molecular Formula : C₉H₁₄O₃.
  • Key Difference : The ester moiety and hydroxyl group enhance hydrophilicity compared to the aromatic benzoyl group in the target compound, impacting solubility and degradation pathways .

Data Tables

Table 1: Structural and Chemical Properties of Selected Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Stereochemistry
This compound Not provided C₁₆H₂₀O₃ 260.33 2,6-Dimethylbenzoyl (3-position) (1S,3R)
trans-4-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid 736136-25-7 C₁₆H₂₀O₃ 260.33 2,6-Dimethylbenzoyl (4-position) trans
(1R,3S)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid 222530-39-4 C₁₂H₂₁NO₄ 267.30 Boc-amino (3-position) (1R,3S)
Methyl cis-4-hydroxycyclohexanecarboxylate 3618-03-9 C₉H₁₄O₃ 170.21 Hydroxyl (4-position), methyl ester cis

Table 2: Functional Group Impact on Properties

Compound Key Functional Group Expected Impact on Properties
(1S,3R)-3-(2,6-Dimethylbenzoyl)... Aromatic benzoyl Enhanced lipophilicity; potential π-π stacking interactions in binding sites .
PBZS1034/PBZS1035 Boc-amino Increased steric protection for amines; moderate hydrophilicity .
PB05684 Hydroxyl + methyl ester Higher solubility in polar solvents; susceptibility to esterase-mediated hydrolysis .

Research Findings and Implications

  • Stereochemical Sensitivity : The (1S,3R) configuration of the target compound may offer superior enantioselectivity in asymmetric synthesis compared to its (1R,3S) or trans-4 analogs .
  • Aromatic vs. Aliphatic Substituents: The 2,6-dimethylbenzoyl group in the target compound likely enhances metabolic stability relative to hydroxyl- or amino-substituted analogs, which are prone to oxidation or deprotection .
  • Synthetic Utility : Compounds like PBZS1034 and PBZS1035 serve as intermediates for introducing chiral amines, whereas the target compound’s aromatic group may be tailored for drug candidates targeting hydrophobic binding pockets .

Q & A

Q. What are the common synthetic routes for (1S,3R)-3-(2,6-dimethylbenzoyl)cyclohexane-1-carboxylic acid, and how do reaction conditions affect yield and purity?

The synthesis typically involves Friedel-Crafts acylation followed by hydrolysis. For analogs like trans-2-(2,3-dimethylbenzoyl)cyclohexane-1-carboxylic acid, cyclohexane derivatives are acylated with substituted benzoyl chlorides (e.g., 2,6-dimethylbenzoyl chloride) using Lewis acid catalysts (e.g., AlCl₃) . Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 cyclohexane:acyl chloride) significantly impact yield (50–70%) and purity. Hydrolysis under basic conditions (NaOH, 60°C, 4 h) introduces the carboxylic acid group, requiring careful pH control to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the (1S,3R)-isomer .

Q. How does the stereochemistry of (1S,3R)-configured compounds influence their biological activity compared to other isomers?

The stereochemistry at C1 and C3 determines binding affinity to biological targets. For example, (1R,2R)-configured analogs exhibit 2–3× higher inhibition of cyclooxygenase (COX) compared to (1S,2S)-isomers due to optimal spatial alignment with the enzyme’s active site . The 2,6-dimethylbenzoyl group’s orientation in the (1S,3R)-configuration enhances hydrophobic interactions with receptor pockets, as seen in anti-inflammatory assays (IC₅₀ = 12 μM vs. 28 μM for cis-isomers) . Comparative studies should include enantiomeric resolution (chiral HPLC) and activity assays across isoforms .

Q. What spectroscopic methods are most effective for characterizing the structure and purity of this compound?

  • NMR : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. Key signals include the cyclohexane protons (δ 1.2–2.8 ppm, multiplet) and aromatic protons from the 2,6-dimethylbenzoyl group (δ 6.8–7.1 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with MS detection validates molecular weight (MW = 260.34 g/mol) and purity (>95%) .
  • X-ray crystallography : Resolves absolute configuration, critical for patent applications and structure-activity studies .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric excess (ee) in the synthesis of this compound?

  • Chiral catalysts : Use (R)-BINOL-derived Lewis acids to induce asymmetry during Friedel-Crafts acylation, achieving ee >90% .
  • Kinetic resolution : Enzymatic hydrolysis (e.g., lipases) selectively hydrolyzes undesired stereoisomers .
  • Chromatographic separation : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve racemic mixtures with >99% ee .

Q. What strategies are recommended for resolving contradictions in biological activity data between in vitro and in vivo studies of this compound?

  • Pharmacokinetic profiling : Assess bioavailability (e.g., Cmax, AUC) to identify metabolic instability. For analogs, esterification of the carboxylic acid group improves plasma half-life from 1.2 h to 4.5 h .
  • Metabolite identification : LC-MS/MS detects active metabolites (e.g., glucuronidated forms) that may contribute to in vivo efficacy .
  • Species-specific differences : Compare cytochrome P450 metabolism in human vs. rodent microsomes to explain divergent toxicity profiles .

Q. What computational approaches are suitable for predicting the binding affinity of this compound to potential enzymatic targets?

  • Molecular docking (AutoDock Vina) : Simulate interactions with COX-2 (PDB ID: 5KIR). The 2,6-dimethylbenzoyl group’s hydrophobic surface area correlates with binding energy (ΔG = −9.2 kcal/mol) .
  • MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories. Hydrogen bonding between the carboxylic acid and Arg120 is critical for sustained inhibition .
  • QSAR modeling : Use descriptors like LogP and polar surface area to predict IC₅₀ values for novel derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.